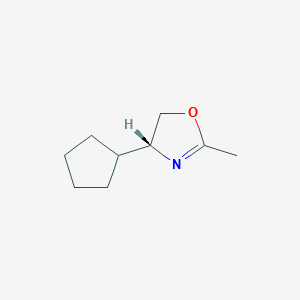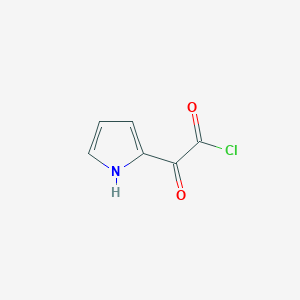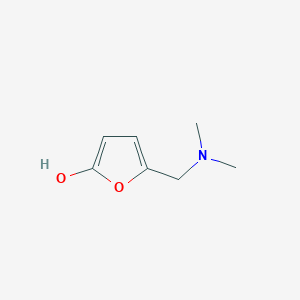![molecular formula C7H6N2O2 B12872714 2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
2-Aminobenzo[d]oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an amino group at the 2-position and a hydroxyl group at the 5-position. This compound has garnered interest due to its potential therapeutic applications and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Aminobenzo[d]oxazol-5-ol. One common approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid . Another method utilizes the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Additionally, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazoles under green conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through electrochemical methods using acetic acid as an electrolyte. This method offers a cleaner reaction pattern with minimal impurity formation and high atom economy . The reaction is scalable and can be performed at room temperature, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles and their derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used as a probe in biological studies due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including enzyme inhibition and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-Aminobenzo[d]oxazol-5-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
2-Aminobenzo[d]oxazol-5-ol can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Lacks the hydroxyl group at the 5-position, which may affect its biological activity and reactivity.
2-Aminobenzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9) |
Clave InChI |
NUZLSMVEPPRZMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)N=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)






![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)


![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
